L-Proline, L-arginylglycyl-
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Overview
Description
L-Proline, L-arginylglycyl- is a compound that combines the amino acids L-proline, L-arginine, and glycine. These amino acids play crucial roles in various biological processes. L-Proline is known for its role in collagen synthesis and maintaining the structural integrity of tissues . L-Arginine is a precursor for nitric oxide, which is vital for vascular health . Glycine is involved in protein synthesis and has various metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-arginylglycyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA .
Industrial Production Methods: Industrial production of such peptides often employs automated peptide synthesizers that can handle large-scale synthesis. The process involves protecting groups to prevent unwanted side reactions and purification steps like HPLC to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: L-Proline, L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of peptide bonds can lead to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can yield amines .
Scientific Research Applications
L-Proline, L-arginylglycyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, L-arginylglycyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
L-Arginine analogues: Such as L-citrulline and L-ornithine.
Glycine analogues: Such as sarcosine and N-methylglycine.
Uniqueness: L-Proline, L-arginylglycyl- is unique due to its combination of amino acids, each contributing distinct biological functions. This combination can enhance its potential therapeutic applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
76046-40-7 |
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Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 |
InChI Key |
ZATRYQNPUHGXCU-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O |
Origin of Product |
United States |
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